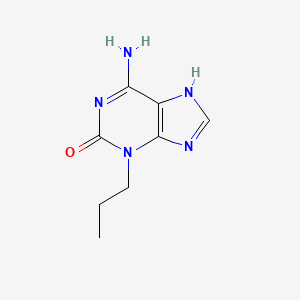![molecular formula C15H12O6 B12571825 Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate CAS No. 195152-80-8](/img/structure/B12571825.png)
Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate typically involves the esterification of 4-hydroxy-2-oxo-2H-pyran-5-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The benzoyloxy group can undergo hydrolysis, releasing benzoic acid and forming a more reactive intermediate .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(benzoylamino)methoxy]benzoate: Similar in structure but contains an amino group instead of a carboxylate group.
Methyl 2-hydroxy-4-methoxybenzoate: Contains a methoxy group and is used in different applications.
Uniqueness
The presence of both benzoyloxy and carboxylate groups allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
195152-80-8 |
|---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
methyl 4-(benzoyloxymethyl)-6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C15H12O6/c1-19-15(18)12-9-20-13(16)7-11(12)8-21-14(17)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
InChI Key |
PNGROXRUPNLOFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=O)C=C1COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)
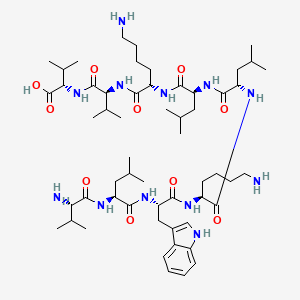
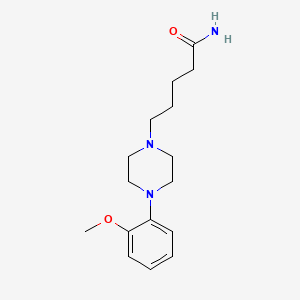
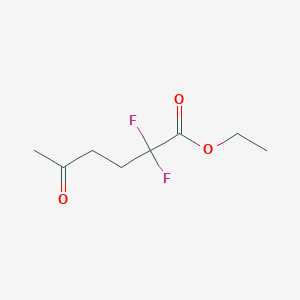
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
![N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12571777.png)
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide](/img/structure/B12571782.png)
![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine](/img/structure/B12571810.png)

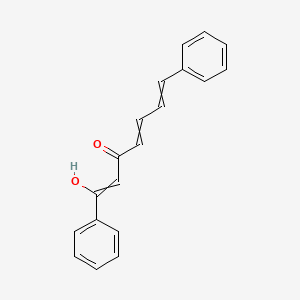
![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
